2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a thioxoimidazolidinone core and a propoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one with 4-propoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioxoimidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share a similar acetamide moiety but differ in their core structures.
Thioxoimidazolidinone derivatives: Compounds with similar thioxoimidazolidinone cores but different substituents.
Uniqueness
2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-3-15-29-19-11-9-18(10-12-19)24-21(27)16-20-22(28)25(2)23(30)26(20)14-13-17-7-5-4-6-8-17/h4-12,20H,3,13-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBTSGQNSNJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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